

A Technical Guide to the Isotopic Enrichment and Purity of Fenspiride-d5

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic enrichment and chemical purity of **Fenspiride-d5**, a deuterated analog of the anti-inflammatory drug Fenspiride. This document is intended to serve as a comprehensive resource for researchers utilizing **Fenspiride-d5** as an internal standard in pharmacokinetic studies, metabolic research, and therapeutic drug monitoring.

Introduction to Fenspiride-d5

Fenspiride-d5 is a stable isotope-labeled version of Fenspiride, where five hydrogen atoms on the phenethyl group have been replaced with deuterium atoms. This modification results in a molecule with a higher mass, making it an ideal internal standard for quantitative analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The use of a deuterated internal standard improves the accuracy and precision of analytical methods by correcting for variations in sample preparation and instrument response.[1]

Fenspiride itself is a non-steroidal anti-inflammatory drug (NSAID) that also exhibits antagonist activity at histamine H1 receptors.[2][3] Its mechanism of action also involves the inhibition of phosphodiesterase 3 (PDE3), PDE4, and PDE5.[2][3]

Isotopic Enrichment and Purity Data



The isotopic enrichment of **Fenspiride-d5** refers to the percentage of molecules that contain the desired number of deuterium atoms. The chemical purity refers to the percentage of the material that is **Fenspiride-d5**, exclusive of any isotopic or non-isotopic impurities.

Quantitative Data Summary

The following table summarizes the typical isotopic and chemical purity of commercially available **Fenspiride-d5**. It is important to note that specific values may vary between batches and suppliers, and it is always recommended to refer to the Certificate of Analysis (CoA) for lot-specific data.[4]

Parameter	Specification	Data Source
Chemical Formula	C15H15D5N2O2	[5]
Molecular Weight	265.36 g/mol	[5]
Isotopic Purity (d1-d5)	≥99%	[2][5]
Chemical Purity	≥98%	[6]

Note: The isotopic purity of $\geq 99\%$ indicates that the sum of the percentages of molecules containing one to five deuterium atoms is 99% or greater. A detailed breakdown of the distribution of d-species (d_0 , d_1 , d_2 , d_3 , d_4 , d_5) is typically provided in a comprehensive Certificate of Analysis.

Experimental Protocols for Analysis

The determination of isotopic enrichment and chemical purity of **Fenspiride-d5** relies on advanced analytical techniques, primarily mass spectrometry and nuclear magnetic resonance spectroscopy.

Isotopic Enrichment Analysis by Mass Spectrometry

Objective: To determine the distribution of deuterated species (d_0 to d_5) and calculate the overall isotopic enrichment.

Methodology:



- Sample Preparation: A solution of Fenspiride-d5 is prepared in a suitable solvent, such as methanol or acetonitrile, at a concentration appropriate for the mass spectrometer being used.
- Instrumentation: A high-resolution mass spectrometer (HRMS), such as a time-of-flight (TOF) or Orbitrap instrument, is used to achieve baseline resolution of the isotopic peaks.
- Data Acquisition: The sample is introduced into the mass spectrometer, typically via liquid chromatography (LC) or direct infusion. Full scan mass spectra are acquired in the region of the molecular ion of **Fenspiride-d5**.
- Data Analysis:
 - The mass spectrum will show a cluster of peaks corresponding to the different isotopic species (d_0 , d_1 , d_2 , d_3 , d_4 , and d_5).
 - The intensity of each isotopic peak is measured.
 - The relative abundance of each species is calculated by dividing the intensity of its peak by the sum of the intensities of all peaks in the isotopic cluster.
 - The isotopic enrichment is reported as the sum of the relative abundances of the deuterated species (d1 to d5).

Chemical Purity Determination by LC-MS/MS

Objective: To quantify the amount of **Fenspiride-d5** relative to any non-isotopic impurities.

Methodology:

- Chromatographic Separation: An ultra-performance liquid chromatography (UPLC) system coupled to a tandem mass spectrometer (MS/MS) is utilized. A suitable reversed-phase column is used to separate Fenspiride-d5 from potential impurities.
- Mass Spectrometric Detection: The mass spectrometer is operated in Multiple Reaction
 Monitoring (MRM) mode. Specific precursor-to-product ion transitions for Fenspiride and any
 known impurities are monitored. For Fenspiride, a common transition is m/z 261 → 105.[7]



Quantification: The peak area of Fenspiride-d5 is compared to the peak areas of any
detected impurities. The chemical purity is calculated as the percentage of the total peak
area that corresponds to Fenspiride-d5.

Structural Confirmation by NMR Spectroscopy

Objective: To confirm the chemical structure of **Fenspiride-d5** and the location of the deuterium labels.

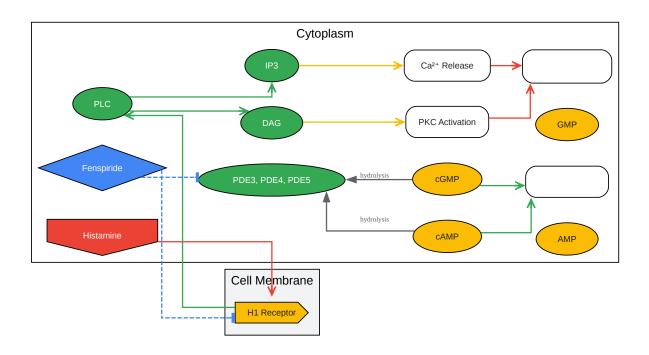
Methodology:

- Sample Preparation: A solution of Fenspiride-d5 is prepared in a suitable deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆).
- ¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired. The absence or significant reduction of signals corresponding to the protons on the phenethyl ring confirms the location of the deuterium labels. The integration of the remaining proton signals should be consistent with the structure of Fenspiride.
- ¹³C NMR Spectroscopy: The ¹³C NMR spectrum can be used to further confirm the carbon skeleton of the molecule.
- ²H (Deuterium) NMR Spectroscopy: A deuterium NMR spectrum will show signals corresponding to the deuterium atoms, providing direct evidence of their presence and chemical environment.

Visualizations Signaling Pathway of Fenspiride

The following diagram illustrates the known signaling pathways affected by Fenspiride.





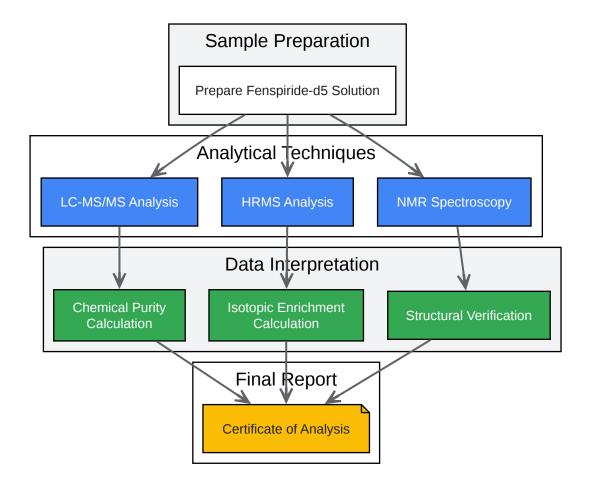
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Caption: Signaling pathway of Fenspiride, illustrating its dual action as an H1 receptor antagonist and a phosphodiesterase inhibitor.

Experimental Workflow for Fenspiride-d5 Analysis

The following diagram outlines the general workflow for the comprehensive analysis of **Fenspiride-d5**.





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Caption: A generalized workflow for the analysis of **Fenspiride-d5**, from sample preparation to the final report.

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